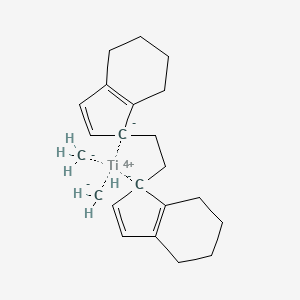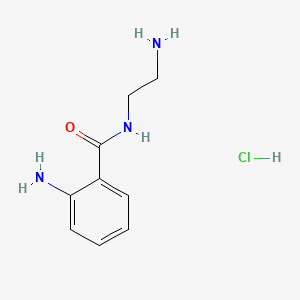![molecular formula C47H93N2O6P B571635 [(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 94359-13-4](/img/structure/B571635.png)
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure that includes a hydroxy group, an amide linkage, and a phosphate group. This compound is of significant interest in various fields due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
C24:1 Sphingomyelin primarily targets the lipid bilayers of cell membranes . These lipid bilayers are composed of various lipids, including cholesterol, and play a crucial role in maintaining the structural integrity of cells and facilitating cellular signaling .
Mode of Action
C24:1 Sphingomyelin interacts with its targets by integrating into the lipid bilayers of cell membranes . It has a unique interaction with cholesterol, which is a key component of these membranes . This interaction influences the distribution of cholesterol between the inner and outer leaflets of the membrane .
Biochemical Pathways
The presence of C24:1 Sphingomyelin in the lipid bilayer influences the formation of segregated areas or ‘domains’ within the membrane . These domains can impact the diffusivity of proteins and their capacity to cluster and exert their physiological effects . The synthesis and hydrolysis of sphingomyelin are increasingly implicated in the initiation of carcinogenesis and promotion of metastasis .
Pharmacokinetics
Its integration into lipid bilayers suggests it may have a high bioavailability within cellular environments .
Result of Action
The presence of C24:1 Sphingomyelin in the lipid bilayer suppresses the formation of microdomains in the plasma membrane . This suppression can influence the lateral organization of the membrane and potentially generate cholesterol asymmetry .
Action Environment
The action of C24:1 Sphingomyelin is influenced by the lipid composition of the environment. For instance, the presence of other sphingolipids can affect its ability to suppress microdomain formation . Moreover, its interaction with cholesterol suggests that the cholesterol content of the environment may also influence its action .
Biochemical Analysis
Biochemical Properties
C24:1 Sphingomyelin interacts with various biomolecules, including enzymes and proteins. It has been found to have higher membrane rigidifying properties than its C24:0 homologues . The biophysical properties of C24:1 Sphingomyelin have been studied in multicomponent lipid bilayers containing cholesterol .
Cellular Effects
C24:1 Sphingomyelin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress microdomains in the plasma membrane of HeLa cells .
Molecular Mechanism
The mechanism of action of C24:1 Sphingomyelin involves its interactions with other biomolecules at the molecular level. It has been found that C24:1 Sphingomyelin uniquely interacts with cholesterol and regulates the lateral organization in asymmetric membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C24:1 Sphingomyelin can change over time. For instance, the combination of C24:0 and C24:1 sphingolipids generates interesting events, such as a generalized bilayer dynamism/instability of supported planar bilayers .
Metabolic Pathways
C24:1 Sphingomyelin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
C24:1 Sphingomyelin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
C24:1 Sphingomyelin is primarily located in the outer leaflet of the plasma membrane in mammalian cells . Its subcellular localization can affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, including the formation of the hydroxy group, the amide linkage, and the phosphate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide linkage can be reduced to form an amine.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide linkage may produce an amine.
Scientific Research Applications
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate analogs: These compounds have similar structures but with slight modifications in the functional groups or stereochemistry.
Other phospholipids: Compounds with similar phosphate groups and lipid chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h20-21,38,40,45-46,50H,6-19,22-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b21-20-,40-38+/t45-,46+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZHECFHXLTOLJ-QYKFWSDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H93N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94359-13-4 | |
| Record name | SM(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: Does growth hormone administration influence C24:1 sphingomyelin levels in the aging thymus?
A: Interestingly, growth hormone treatment appears to mitigate some of the age-related lipid alterations observed in the murine thymus. [] While the study did not directly investigate the impact of growth hormone on C24:1 sphingomyelin levels, it did find that growth hormone administration decreased overall triglyceride and free cholesterol levels in the thymus of older mice. [] Further investigation into the specific effects of growth hormone on C24:1 sphingomyelin and its potential role in thymic rejuvenation is warranted.
Q2: How does C24:1 sphingomyelin relate to lipotoxicity in human pancreatic islets?
A: While the provided research [] did not directly investigate the role of C24:1 sphingomyelin in lipotoxicity within human pancreatic islets, it did identify this specific sphingomyelin species as being elevated in islets chronically exposed to palmitate, a saturated fatty acid. [] This finding suggests a potential connection between C24:1 sphingomyelin and the development of islet cell dysfunction, but further research is necessary to understand the specific mechanisms involved.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



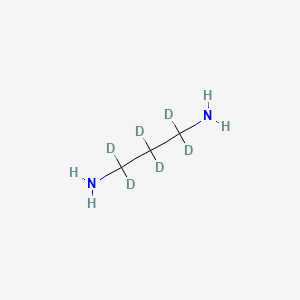
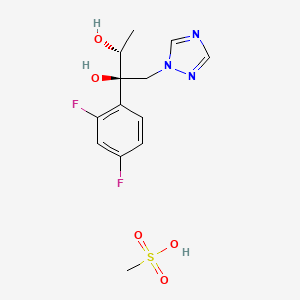
![(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B571558.png)


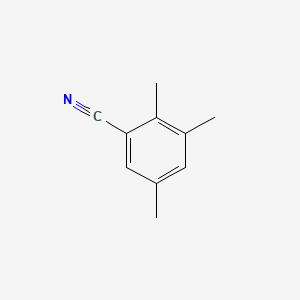
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)
